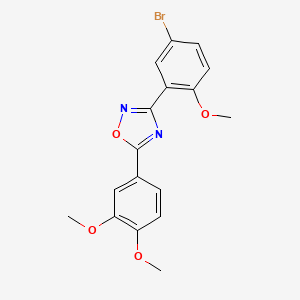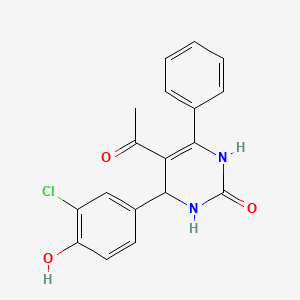
N-(3-fluorophenyl)-3-iodo-4-methoxybenzenesulfonamide
Vue d'ensemble
Description
N-(3-fluorophenyl)-3-iodo-4-methoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a fluorophenyl group, an iodine atom, and a methoxy group attached to a benzenesulfonamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-3-iodo-4-methoxybenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Iodination: The amino group is then iodinated using iodine and a suitable oxidizing agent like sodium nitrite.
Methoxylation: The iodinated compound is then subjected to methoxylation using sodium methoxide in methanol.
Sulfonamidation: Finally, the methoxylated compound is reacted with benzenesulfonyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the fluorophenyl group can undergo various reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, due to the presence of the iodine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Iron powder in hydrochloric acid.
Coupling: Palladium catalyst in the presence of a base like potassium carbonate.
Major Products:
Substitution: Formation of methoxy-substituted derivatives.
Oxidation: Formation of hydroxyl-substituted derivatives.
Reduction: Formation of reduced fluorophenyl derivatives.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as an antibacterial and antifungal agent.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications in treating infections and inflammatory conditions.
- Evaluated for its cytotoxic effects on cancer cell lines.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(3-fluorophenyl)-3-iodo-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The presence of the fluorophenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. The iodine atom and methoxy group contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- 4-methoxy-N-(3-fluorophenyl)benzenesulfonamide
- N-(3-fluorophenyl)-4-iodobenzenesulfonamide
Uniqueness: N-(3-fluorophenyl)-3-iodo-4-methoxybenzenesulfonamide is unique due to the combination of the fluorophenyl, iodine, and methoxy groups, which confer specific chemical and biological properties. The presence of these functional groups allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities. The compound’s structure also enhances its potential as a versatile building block in organic synthesis and its applicability in various scientific research fields.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-3-iodo-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FINO3S/c1-19-13-6-5-11(8-12(13)15)20(17,18)16-10-4-2-3-9(14)7-10/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXIZWKDSHLGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FINO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(methylthio)-5-[(4-nitrobenzyl)thio]-1,2,4-thiadiazole](/img/structure/B4210794.png)

![4-[(methylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4210806.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B4210821.png)
![6-(4-chlorophenyl)-9-(2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4210823.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4210825.png)


![N-cycloheptyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4210839.png)
![3,4-dichloro-N-[(4-methyl-5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4210846.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4210861.png)

![N-(tert-butyl)-2-(2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4210869.png)
![Methyl 2-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanylbenzoate](/img/structure/B4210893.png)
